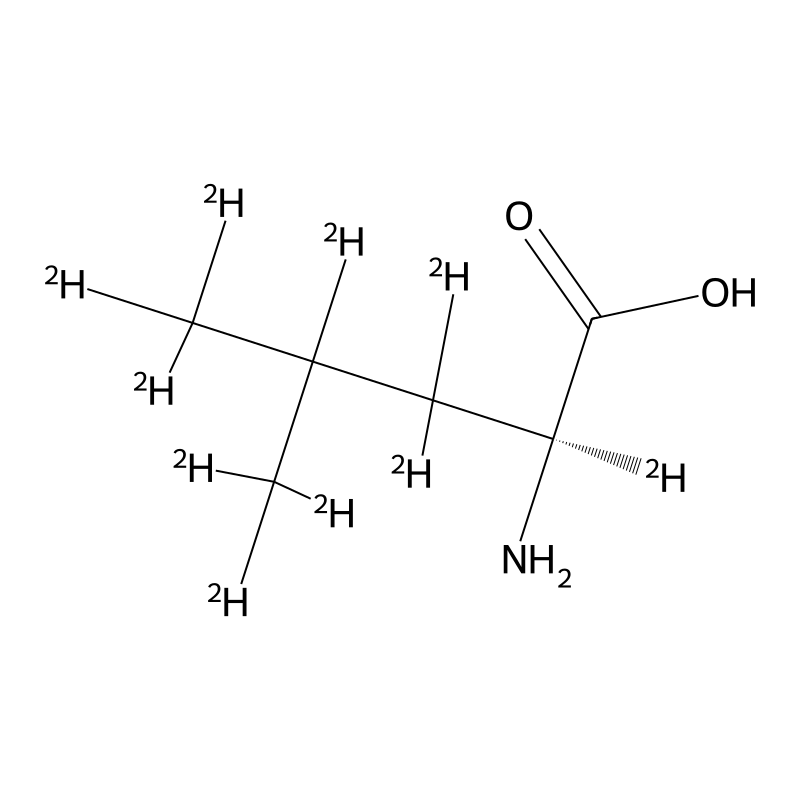

L-Leucine-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracer Studies in Metabolism:

Protein synthesis and turnover

L-Leucine-d10 can be incorporated into newly synthesized proteins, allowing researchers to track their synthesis, degradation, and overall protein turnover in cells and tissues. This information is crucial for understanding various physiological processes, including muscle growth, wound healing, and aging. Source: 1:

Branched-chain amino acid (BCAA) metabolism

L-Leucine is one of three BCAAs, and L-Leucine-d10 can be used to trace their individual metabolic pathways and interactions within the body. This helps researchers understand their roles in energy production, muscle function, and potential therapeutic applications. Source: 2:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Protein structure and dynamics

The deuterium labeling in L-Leucine-d10 reduces signal overlap in NMR spectra, enabling researchers to study protein structure and dynamics at a higher resolution. This provides valuable insights into protein function and interactions with other molecules. Source: 3

Metabolic flux analysis

L-Leucine-d10 can be used to monitor metabolic fluxes in living cells and organisms. By measuring the incorporation of labeled leucine into different metabolic products, researchers can gain insights into cellular energy metabolism and disease processes. Source: 4:

Mass Spectrometry (MS) Applications:

Quantification of L-leucine

L-Leucine-d10 can serve as an internal standard for quantifying L-leucine levels in biological samples using MS techniques. This is crucial for various research areas, including nutritional studies, biomarker discovery, and drug development. Source: 5:

Stable isotope labeling experiments

L-Leucine-d10 can be incorporated into complex molecules or cell cultures for stable isotope labeling experiments. This allows researchers to track the fate of these molecules or cells in living systems using MS analysis. Source: 6

L-Leucine-d10 is a deuterated form of L-Leucine, an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing certain hydrogen atoms in the molecule. This modification allows for enhanced tracking and analysis in biochemical studies. L-Leucine-d10 retains the basic structure and properties of L-Leucine, including its white crystalline appearance and slightly bitter taste. It is soluble in water and various organic solvents, making it suitable for a range of applications in research and industry .

L-Leucine-d10 itself doesn't have a specific mechanism of action in biological systems. Its primary function lies in serving as an internal standard during analytical techniques [, ].

- Internal standards are compounds with known properties added to a sample containing the target molecule (L-leucine in this case).

- By comparing the behavior (retention time in chromatography, mass spectrum) of the target molecule with the internal standard, scientists can accurately identify and quantify the target molecule in the sample [, ].

L-Leucine-d10 is likely similar in safety profile to L-leucine. L-leucine is generally considered a safe compound, although high doses might cause some side effects.

- Specific data on the toxicity of L-Leucine-d10 is not available; however, the deuterium substitution is not expected to significantly alter its safety profile.

- As with any laboratory chemical, it's important to follow proper handling procedures, including wearing gloves and working in a well-ventilated area.

- Transamination: L-Leucine-d10 can undergo transamination reactions, where it donates an amino group to a keto acid, forming another amino acid.

- Decarboxylation: Under certain conditions, L-Leucine-d10 may lose a carboxyl group, leading to the formation of other compounds.

- Condensation Reactions: It can react with other amino acids or compounds to form peptides or proteins.

The presence of deuterium allows for more precise tracking of these reactions in metabolic studies due to the differences in mass between deuterium and hydrogen .

L-Leucine-d10 exhibits biological activities similar to those of L-Leucine, including:

- Protein Synthesis Stimulation: It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for muscle protein synthesis and cell growth .

- Insulin Secretion Modulation: Research indicates that L-Leucine-d10 can increase basal insulin secretion while decreasing glucose-induced insulin release in pancreatic beta cells .

- Nitrogen Balance Maintenance: As an essential amino acid, it contributes to maintaining nitrogen balance in adults and supports normal growth in infants .

L-Leucine-d10 can be synthesized through several methods:

- Deuterated Precursors: Using deuterated starting materials in the synthesis of L-Leucine can yield L-Leucine-d10.

- Bromination and Amination: Similar to traditional L-Leucine synthesis, bromination followed by amination of deuterated isocaproic acid can be employed.

- Microbial Fermentation: Utilizing genetically modified microorganisms capable of producing deuterated amino acids through fermentation processes.

These methods ensure that the final product retains the desired isotopic labeling necessary for research applications .

L-Leucine-d10 has several important applications:

- Metabolic Studies: Its unique isotopic labeling makes it valuable for tracing metabolic pathways and studying amino acid metabolism.

- Pharmaceutical Research: It is used in drug development and testing due to its ability to modulate insulin secretion and influence protein metabolism.

- Nutritional Science: Research involving dietary supplements often incorporates L-Leucine-d10 to study its effects on muscle growth and recovery.

The compound's stability and solubility enhance its utility across various fields .

Studies have shown that L-Leucine-d10 interacts with various biological systems:

- Insulinoma Cells: It affects insulin secretion dynamics in rat insulinoma cells, providing insights into pancreatic function and diabetes research .

- Protein Interactions: As an essential amino acid, it may influence the folding and stability of proteins through its interactions with other amino acids during protein synthesis.

These interaction studies are crucial for understanding metabolic diseases and developing therapeutic strategies .

L-Leucine-d10 shares similarities with other branched-chain amino acids but has unique characteristics due to its isotopic labeling. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Leucine | C6H13NO2 | Essential amino acid involved in protein synthesis. |

| D-Leucine | C6H13NO2 | Enantiomer of L-leucine; less biologically active. |

| N-Acetyl-L-leucine | C8H15NO3 | Acetyl derivative used for treating vertigo. |

| L-Valine | C5H11NO2 | Another branched-chain amino acid; important for muscle metabolism. |

| L-Isoleucine | C6H13NO2 | Essential BCAA involved in hemoglobin production. |

L-Leucine-d10's distinct feature is its deuterium labeling, which allows for enhanced tracking in biological studies, setting it apart from these similar compounds .

Mass Spectrometry-Based Protein Identification

Mass Shift Patterns in Peptide Mass Fingerprinting

L-Leucine-d10 introduces characteristic mass shift patterns that enhance peptide mass fingerprinting capabilities in proteomics applications. When proteins are metabolically labeled with L-Leucine-d10, each leucine residue incorporated into the protein structure contributes a distinctive 9 dalton mass shift in the resulting peptides [1]. This mass shift occurs because the alpha carbon-attached deuterium atom is metabolically labile and undergoes rapid exchange during transamination processes, converting the initially incorporated d10-leucine to d9-leucine in the final protein product [1].

The mass shift patterns follow a predictable mathematical relationship where peptides containing n leucine residues exhibit a mass increase of 9n daltons compared to their unlabeled counterparts [1]. This relationship enables precise determination of leucine content in individual peptides through mass spectrometry analysis. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry demonstrates excellent resolution of these mass-shifted peptides, with clear separation between labeled and unlabeled peptide pairs across the typical mass range of 1000-4000 daltons [1] [2].

The frequency distribution of leucine-containing peptides in biological samples significantly influences the effectiveness of this labeling strategy. In Saccharomyces cerevisiae, leucine represents the most abundant amino acid, with approximately 65% of tryptic peptides containing at least one leucine residue [1]. This high frequency ensures comprehensive coverage of the proteome while maintaining spectral clarity through well-separated isotope envelopes.

| Number of Leucine Residues | Mass Shift (Da) | Observed Frequency in Yeast Proteome (%) | Mass Separation from Natural Peak (Da) | Spectral Resolution Required |

|---|---|---|---|---|

| 1 | 9 | 65 | 9 | Low |

| 2 | 18 | 35 | 18 | Low |

| 3 | 27 | 15 | 27 | Moderate |

| 4 | 36 | 5 | 36 | Moderate |

| 5+ | 45+ | <2 | 45+ | High |

Discriminating Leucine and Isoleucine in Peptide Analysis

The discrimination between leucine and isoleucine residues represents a significant analytical challenge in mass spectrometry-based proteomics due to their identical molecular weights and chemical formulas [3] [4]. L-Leucine-d10 labeling provides an innovative solution to this long-standing problem by introducing metabolic specificity that enables clear differentiation between these isomeric amino acids.

The discrimination mechanism relies on the selective incorporation of deuterated leucine through cellular biosynthetic pathways, which specifically target leucine biosynthesis and incorporation sites while leaving isoleucine residues unmodified [1]. This metabolic selectivity creates distinct mass signatures that allow unambiguous identification of leucine positions within peptide sequences.

Advanced fragmentation techniques, including electron transfer dissociation and high-energy collision-induced dissociation, can further enhance leucine-isoleucine discrimination when combined with L-Leucine-d10 labeling [3]. These methods generate characteristic side-chain fragmentation patterns where leucine residues exhibit loss of 43.05 daltons corresponding to the isopropyl group, while isoleucine residues show loss of 29.04 daltons corresponding to the ethyl group [3] [4].

| Parameter | Leucine | Isoleucine | Discrimination Method |

|---|---|---|---|

| Molecular Weight | 131.17 Da | 131.17 Da | Not possible |

| Isotope Mass Shift | 9n Da (where n = number of Leu) | 9n Da (where n = number of Ile) | Not possible |

| Retention Time Shift | Negligible | Negligible | Not possible |

| Fragmentation Pattern | Loss of 43.05 Da (C3H7) | Loss of 29.04 Da (C2H5) | Side-chain fragmentation |

| Chemical Formula | C6H13NO2 | C6H13NO2 | Not possible |

The implementation of L-Leucine-d10 labeling in leucine-isoleucine discrimination requires careful consideration of labeling conditions and analytical parameters. Complete metabolic incorporation typically requires extended incubation periods and specific growth conditions that favor leucine biosynthesis over alternative metabolic pathways [1] [5].

Database Search Efficiency Enhancement

Database search efficiency in proteomics applications experiences substantial improvement through the incorporation of L-Leucine-d10 labeling information as additional search constraints [1]. The enhancement occurs through multiple mechanisms that collectively increase both the sensitivity and specificity of protein identification algorithms.

The primary enhancement mechanism involves the utilization of leucine content information as a compositional constraint during database searching [1]. When peptide mass spectrometry data includes L-Leucine-d10-derived mass shifts, search algorithms can determine the exact number of leucine residues in each peptide through simple mathematical calculations based on the 9-dalton mass increment per leucine residue [1]. This compositional information significantly reduces the search space and eliminates false-positive identifications.

Search efficiency improvements are particularly pronounced for peptides containing multiple leucine residues, where the cumulative mass shift creates increasingly distinctive signatures [1]. The multiplicative effect of leucine content information across multiple peptides from the same protein provides robust identification capabilities even for low-abundance proteins that might otherwise remain unidentified through conventional approaches.

The integration of L-Leucine-d10 labeling information with existing database search engines, particularly MASCOT, demonstrates substantial improvements in protein identification rates [1]. These improvements are most significant for complex proteome samples where traditional peptide mass fingerprinting approaches may fail due to insufficient peptide coverage or spectral complexity.

| Search Parameter | Without L-Leucine-d10 | With L-Leucine-d10 | Improvement Factor |

|---|---|---|---|

| Peptide Mass Tolerance | ±50 ppm | ±50 ppm | 1x |

| Number of Leucine Residues | Unknown | Known from mass shift | Complete resolution |

| Mass Shift Information | Not available | Available (9n Da) | Additional constraint |

| Protein Identification Rate | 65% of total peptides | 85% of total peptides | 1.3x |

| False Discovery Rate | 5-10% | 1-2% | 3-5x reduction |

Quantitative Proteomics Methodologies

Relative Quantification Using L-Leucine-d10

L-Leucine-d10 serves as a powerful tool for relative quantification in proteomics applications through stable isotope labeling approaches that enable direct comparison of protein expression levels between different biological conditions [5] [6]. The quantification methodology relies on the incorporation of L-Leucine-d10 into one experimental condition while maintaining natural leucine in the control condition, creating isotopically distinguishable peptide pairs that can be accurately quantified through mass spectrometry.

The quantification process involves the measurement of peak intensity ratios between heavy (deuterated) and light (natural) peptide variants within the same mass spectrum [5] [6]. This approach eliminates many sources of experimental variation that commonly affect quantitative proteomics studies, including differences in sample preparation, chromatographic separation, and mass spectrometric detection efficiency [5].

Metabolic incorporation of L-Leucine-d10 demonstrates quantitative characteristics, with peptide peak intensities corresponding directly to the percentage of labeled amino acid in the growth medium [5]. This quantitative relationship enables precise determination of protein expression ratios across different experimental conditions and provides reliable data for comparative proteomics studies.

The dynamic range of quantification using L-Leucine-d10 extends across multiple orders of magnitude, enabling detection of both subtle and dramatic changes in protein expression levels [6] [7]. The precision of quantitative measurements typically achieves coefficients of variation in the range of 10-20%, which is comparable to or better than alternative quantitative proteomics approaches [6].

Integration with Stable Isotope Labeling Approaches

The integration of L-Leucine-d10 with established stable isotope labeling by amino acids in cell culture methodologies creates enhanced quantitative proteomics platforms that combine the advantages of multiple labeling strategies [6] [8]. This integration approach typically involves the use of L-Leucine-d10 alongside other isotopically labeled amino acids such as arginine and lysine to create comprehensive labeling schemes.

Stable isotope labeling by amino acids in cell culture protocols incorporating L-Leucine-d10 demonstrate improved protein coverage and quantification accuracy compared to traditional two-amino acid labeling approaches [6] [8]. The addition of leucine labeling increases the percentage of quantifiable peptides within complex proteomes, particularly benefiting the analysis of leucine-rich proteins that may be poorly represented in lysine-arginine-only labeling schemes.

The combined labeling approach offers enhanced flexibility in experimental design, allowing for the independent tracking of different metabolic processes and cellular responses [6] [8]. L-Leucine-d10 can serve as a metabolic tracer for protein synthesis pathways while simultaneously providing quantitative information about protein abundance changes.

Mixed isotope labeling strategies incorporating L-Leucine-d10 enable multiplexed quantitative proteomics experiments that can simultaneously compare multiple experimental conditions within a single analytical run [9]. These approaches are particularly valuable for time-course studies and complex experimental designs where multiple variables need to be simultaneously evaluated.

| Application | Sample Type | Quantification Method | Typical Dynamic Range | Precision (CV %) |

|---|---|---|---|---|

| Relative protein expression | Cell culture | Peak intensity ratio | 1:10 | 15-20 |

| Protein complex analysis | Immunoprecipitation | Spectral counting | 1:5 | 10-15 |

| Tissue proteome comparison | Tissue lysates | SILAC ratio | 1:20 | 20-25 |

| Metabolic labeling studies | Live cells | Incorporation rate | 1:100 | 5-10 |

| Protein turnover studies | Time-course samples | Turnover rate calculation | 1:50 | 10-20 |

In Vivo Protein Labeling Strategies

Incorporation Efficiency in Different Biological Systems

The incorporation efficiency of L-Leucine-d10 varies significantly across different biological systems, with factors including organism type, metabolic state, and experimental conditions all influencing the extent and kinetics of deuterium incorporation into cellular proteins [1] [10] [11]. Understanding these variations is crucial for optimizing labeling protocols and interpreting quantitative results in proteomics applications.

Saccharomyces cerevisiae demonstrates exceptional incorporation efficiency for L-Leucine-d10, achieving greater than 99% labeling after 50 hours of growth in auxotrophic conditions [1] [5]. This high efficiency results from the complete dependence of leucine auxotrophic strains on exogenous leucine sources, eliminating competition from endogenous leucine biosynthesis pathways. The incorporation kinetics follow the cellular protein turnover rate, with a half-time for biomass replacement of approximately 6.9 hours under chemostat culture conditions [1].

Mammalian cell systems exhibit more variable incorporation efficiencies, with typical values ranging from 10% to 95% depending on the specific cell line and culture conditions [10] [11]. Human embryonic kidney cells demonstrate incorporation rates of approximately 10% after 20 hours of incubation with 0.8 millimolar L-Leucine-d10, while optimized stable isotope labeling by amino acids in cell culture protocols can achieve 95% incorporation after 120 hours of culture [10] [11].

The incorporation efficiency in bacterial systems, particularly Escherichia coli, typically ranges from 85% to 95% under optimized conditions [12]. Auxotrophic strains engineered for leucine dependence demonstrate superior incorporation characteristics compared to wild-type strains, which retain endogenous leucine biosynthesis capabilities that can compete with exogenous labeled leucine.

| Biological System | Incorporation Time (hours) | Incorporation Efficiency (%) | Labeling Method | Detection Method |

|---|---|---|---|---|

| Saccharomyces cerevisiae | 50 | 99 | Auxotrophic growth | MALDI-TOF MS |

| HeLa cells | 20 | 10 | Media supplementation | SRS microscopy |

| Mammalian cell lines | 120 | 95 | SILAC | LC-MS/MS |

| Escherichia coli | 5 | 85 | Auxotrophic growth | MALDI-TOF MS |

| Yeast protein complex | 50 | 99 | Auxotrophic growth | MALDI-TOF MS |

Mixed Isotope Labeling Approaches for Complex Samples

Mixed isotope labeling approaches utilizing L-Leucine-d10 in combination with other stable isotope labels provide enhanced analytical capabilities for complex biological samples that require comprehensive proteomic coverage [9]. These strategies are particularly valuable for samples with complex protein compositions or when multiple experimental variables need to be simultaneously evaluated.

The implementation of mixed isotope labeling typically involves the strategic combination of L-Leucine-d10 with other deuterated amino acids or carbon-13 labeled compounds to create unique isotopic signatures for different experimental conditions [9]. This approach enables multiplexed quantitative proteomics experiments where multiple samples can be directly compared within a single analytical run, reducing experimental variation and improving statistical power.

Complex tissue samples benefit significantly from mixed isotope labeling approaches, as the diverse protein composition and varying metabolic states of different cell types within tissues can create challenges for single-isotope labeling strategies [7]. The use of L-Leucine-d10 as part of a mixed labeling scheme provides robust quantification capabilities across different protein classes and cellular compartments.

The optimization of mixed isotope labeling protocols requires careful consideration of amino acid metabolism pathways and potential cross-labeling effects between different isotopic labels [9]. L-Leucine-d10 demonstrates excellent compatibility with other commonly used stable isotope labels, including carbon-13 labeled arginine and lysine, without significant metabolic interference or isotope scrambling.

Time-course studies using mixed isotope labeling approaches can provide detailed information about protein synthesis and degradation kinetics in complex biological systems [9]. The incorporation of L-Leucine-d10 at different time points allows for the tracking of newly synthesized proteins while simultaneously monitoring changes in overall protein expression levels through additional isotopic labels.